3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid
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Overview
Description
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methylthio group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a benzyl alcohol reacts with a suitable leaving group on the aromatic ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Methylthio Group: The methylthio group can be added through a nucleophilic substitution reaction using a methylthiol reagent.
Formation of the Benzoic Acid Core: The final step involves the oxidation of the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl alcohol derivatives
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor in biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)benzoic acid
- 3-(Benzyloxy)benzoic acid
- 4-Fluorobenzoic acid
Uniqueness
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxy, fluorine, and methylthio groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H13FO3S |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-fluoro-3-methylsulfanyl-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13FO3S/c1-20-13-8-11(15(17)18)7-12(14(13)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
ZIKVPNWLRCBIIR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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